molecular formula C8H12 B14684114 3-Methylenecycloheptene CAS No. 34564-56-2

3-Methylenecycloheptene

Cat. No.: B14684114
CAS No.: 34564-56-2
M. Wt: 108.18 g/mol
InChI Key: KPPAAXJWTZVNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has been detected in diverse contexts, including:

  • Biomass pyrolysis: Produced during catalytic pyrolysis of soybean oil using CaO/bio-char catalysts, with a relative concentration of 0.19% .
  • Combustion byproducts: Identified in moxa smoke at 0.146% concentration .
  • Photochemical reactions: Generated from the decay of cis,cis-1,3-cyclooctadiene (COD) via conical intersection pathways involving localized double-bond twisting .

Its molecular formula is inferred as C₈H₁₂ based on its formation from COD (C₈H₁₂) , though conflicting reports suggest C₇H₁₀ (see Section 2.1) . This discrepancy highlights the need for further structural validation.

Properties

CAS No.

34564-56-2

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-methylidenecycloheptene

InChI

InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h4,6H,1-3,5,7H2

InChI Key

KPPAAXJWTZVNCN-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylenecycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with methylene triphenylphosphorane (Wittig reaction) to form the desired methylenecycloheptene. The reaction typically requires an inert atmosphere and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylenecycloheptene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylenecycloheptene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methylenecycloheptene involves its interaction with various molecular targets and pathways. The methylene group can participate in electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles or undergo rearrangements, contributing to the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

Cyclic Alkenes with Methylene Substituents

Compound Molecular Formula Ring Size CAS Number Key Properties/Sources
3-Methylenecycloheptene C₈H₁₂ (inferred) 7-membered Not listed Pyrolysis/combustion byproduct ; forms via non-adiabatic transitions from COD .
3-Methylenecyclohexene C₇H₁₀ 6-membered 1888-90-0 Used in fragrances (FEMA No. 4311); sourced from Bedoukian Research .
1-Methylcycloheptene C₈H₁₄ 7-membered Not listed Detected in moxa smoke (0.141% concentration) ; lacks methylene group.

Structural Insights :

  • Reactivity : The methylene group in this compound may increase susceptibility to electrophilic addition compared to 1-methylcycloheptene, which lacks this substituent .

Linear and Branched Alkenes

Compound Molecular Formula Structure Type CAS Number Key Properties/Sources
3-Methyleneheptane C₈H₁₆ Branched alkene 1632-16-2 Linear/branched isomer; no cyclic structure .
(Z)-3-Undecene C₁₁H₂₂ Linear alkene Not listed Detected in soybean oil pyrolysis (0.24% concentration) .

Key Differences :

  • Cyclic vs. linear systems : this compound’s cyclic structure imparts distinct thermodynamic properties (e.g., higher boiling point) compared to linear analogs like (Z)-3-undecene .
  • Synthetic pathways : Linear alkenes like 3-methyleneheptane are typically synthesized via alkylation, whereas this compound forms via photochemical ring contraction .

Aromatic and Polycyclic Analogs

Compound Molecular Formula Structure Type CAS Number Key Properties/Sources
α-Methylstyrene C₉H₁₀ Vinyl-substituted aromatic 98-83-9 Detected in moxa smoke (0.176% concentration) .
Mesitylene C₉H₁₂ Trimethylbenzene 108-67-8 Found in moxa smoke (0.307% concentration) .

Functional Contrast :

  • Electron density : Aromatic compounds like mesitylene exhibit resonance stabilization, unlike this compound, which undergoes ring-opening reactions under thermal stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.